1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine
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Overview
Description
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and dimethyl groups, a sulfonyl group, and a piperazine ring attached to a dimethoxybenzyl group. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common approach includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Difluoromethyl and Dimethyl Groups: The difluoromethyl and dimethyl groups can be introduced via electrophilic substitution reactions using appropriate reagents.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the pyrazole derivative using a suitable coupling agent.
Attachment of the Dimethoxybenzyl Group: The final step involves the attachment of the dimethoxybenzyl group to the piperazine ring through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(trifluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine
- 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxyphenyl)piperazine
Uniqueness
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine is unique due to the presence of both difluoromethyl and dimethoxybenzyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential bioactivity compared to similar compounds.
Properties
Molecular Formula |
C19H26F2N4O4S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H26F2N4O4S/c1-13-18(14(2)25(22-13)19(20)21)30(26,27)24-9-7-23(8-10-24)12-15-5-6-16(28-3)17(11-15)29-4/h5-6,11,19H,7-10,12H2,1-4H3 |
InChI Key |
VENJRVNASYADNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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